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Compound of Interest

Compound Name: Boc-Inp-OH

Cat. No.: B070606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-tert-Butoxycarbonyl-piperidine-4-carboxylic acid, commonly abbreviated as Boc-Inp-OH, is a

valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine core, a

prevalent scaffold in many biologically active compounds, coupled with the versatile Boc

protecting group, makes it a strategic component for synthesizing a diverse range of small

molecules and peptides. The isonipecotic acid moiety, derived from Boc-Inp-OH, is a

conformationally constrained analog of γ-aminobutyric acid (GABA), a major inhibitory

neurotransmitter in the central nervous system.[1] This structural feature has led to the

exploration of Boc-Inp-OH derivatives in various therapeutic areas, including neuroscience,

oncology, and infectious diseases.

These application notes provide an overview of the utility of Boc-Inp-OH in drug discovery,

supported by quantitative data and detailed experimental protocols for its incorporation into

target molecules.
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Property Value Reference

Synonyms
1-Boc-piperidine-4-carboxylic

acid, Boc-isonipecotic acid

CAS Number 84358-13-4

Molecular Formula C₁₁H₁₉NO₄

Molecular Weight 229.27 g/mol

Appearance White to off-white solid

Solubility
Soluble in organic solvents like

DMF, DCM, and methanol

Applications in Drug Discovery
The unique structural features of Boc-Inp-OH have been leveraged to develop modulators of

various biological targets. The piperidine ring can orient substituents in defined spatial

arrangements, crucial for specific interactions with protein binding pockets.

Modulation of GABA Receptors for Neurological
Disorders
The structural similarity of the isonipecotic acid core to GABA has driven its use in the

synthesis of GABA receptor modulators. Isonipecotic acid itself is a partial agonist of the

GABA-A receptor.[1] By derivatizing the piperidine nitrogen and the carboxylic acid of Boc-Inp-
OH, researchers have developed potent and selective inhibitors of GABA transporters (GATs),

which are promising targets for treating neurological disorders like epilepsy.

A notable application is in the synthesis of inhibitors for the murine GABA transporter subtype 4

(mGAT4). The following table summarizes the inhibitory potencies of nipecotic acid derivatives,

which can be synthesized from the corresponding Boc-protected precursors like Boc-Inp-OH.
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Compound
mGAT1 IC₅₀
(µM)

mGAT2 IC₅₀
(µM)

mGAT3 IC₅₀
(µM)

mGAT4 IC₅₀
(µM)

Reference

(S)-8d > 1000 > 1000 250 0.26 [2][3]

(R)-8d > 1000 > 1000 1000 1.1 [2][3]

These findings highlight the stereospecific requirements for potent GAT4 inhibition and

demonstrate the utility of chiral derivatives of Boc-Inp-OH in achieving subtype selectivity.[2][3]

Development of Enzyme Inhibitors
The Boc-Inp-OH scaffold has also been incorporated into molecules targeting various

enzymes implicated in disease.

DNA Gyrase Inhibition: Derivatives of isonipecotic acid are being investigated as inhibitors of

bacterial DNA gyrase, a validated target for antibiotics. While specific quantitative data for a

molecule directly synthesized from Boc-Inp-OH is not readily available in primary literature, the

core structure is of significant interest in this area.

Histone Deacetylase (HDAC) Inhibition: The piperidine ring of Boc-Inp-OH can serve as a

scaffold to position zinc-binding groups and surface-recognition moieties required for HDAC

inhibition. This is a promising avenue for the development of novel anti-cancer agents.

Experimental Protocols
The following protocols provide detailed methodologies for the common transformations

involving Boc-Inp-OH in a drug discovery setting.

Protocol 1: Amide Bond Formation using HATU
Coupling
This protocol describes the coupling of Boc-Inp-OH to a primary or secondary amine using

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate), a highly efficient coupling reagent.

Materials:
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Boc-Inp-OH

Target amine

HATU

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF)

Standard laboratory glassware and stirring apparatus

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve Boc-Inp-OH (1.0 equivalent) in

anhydrous DMF.

Add the target amine (1.0-1.2 equivalents) to the solution.

In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.

Add the HATU solution to the reaction mixture.

Slowly add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

amide.
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Protocol 2: Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the piperidine nitrogen

for further functionalization.

Materials:

Boc-protected compound

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Standard laboratory glassware and stirring apparatus

Procedure:

Dissolve the Boc-protected compound in DCM (approximately 10 mL per gram of substrate).

Cool the solution to 0 °C in an ice bath.

Slowly add TFA (an equal volume to the DCM, creating a 1:1 mixture) to the stirred solution.

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual

TFA.

The resulting amine salt can often be used directly in the next step or can be neutralized by

partitioning between an organic solvent and a mild aqueous base (e.g., saturated sodium

bicarbonate solution).
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The isonipecotic acid core of Boc-Inp-OH is a GABA analogue, and its derivatives can

modulate GABAergic neurotransmission. The following diagram illustrates the potential

mechanism of action for a GAT inhibitor derived from Boc-Inp-OH.
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Caption: Modulation of GABAergic signaling by a Boc-Inp-OH derived GAT inhibitor.

Experimental Workflow: Synthesis of an Isonipecotic
Acid Derivative
The following diagram outlines a typical workflow for the synthesis of a drug candidate using

Boc-Inp-OH as a starting material.
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Caption: General synthetic workflow using Boc-Inp-OH.
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Conclusion
Boc-Inp-OH is a versatile and valuable building block for the synthesis of novel drug

candidates. Its rigid piperidine core, derived from the GABA analogue isonipecotic acid,

provides a privileged scaffold for targeting a range of biological entities, particularly in the

central nervous system. The straightforward protocols for its incorporation and subsequent

deprotection allow for its efficient use in both small-scale medicinal chemistry efforts and larger-

scale library synthesis. The quantitative data presented for GAT inhibitors underscores the

potential of Boc-Inp-OH derivatives in developing potent and selective therapeutics. As drug

discovery continues to demand novel chemical matter, the strategic application of building

blocks like Boc-Inp-OH will remain a cornerstone of modern pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as
Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular
Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

3. biorxiv.org [biorxiv.org]

To cite this document: BenchChem. [Application Notes and Protocols for Boc-Inp-OH in Drug
Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070606#use-of-boc-inp-oh-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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